Ethyl 3-aminopyridine-2-sulfonate
Overview
Description
Ethyl 3-aminopyridine-2-sulfonate is a chemical compound with the following properties:
- Chemical Formula : C₇H₁₀N₂O₃S
- Molecular Weight : 202.23 g/mol
- CAS Number : 2060045-47-6
Molecular Structure Analysis
The molecular structure of Ethyl 3-aminopyridine-2-sulfonate consists of a pyridine ring with an amino group (NH₂) at position 3 and a sulfonate group (SO₃H) at position 2. The ethyl group (C₂H₅) is attached to the nitrogen atom. The arrangement of atoms and bonds can be visualized using molecular modeling software.
Chemical Reactions Analysis
Ethyl 3-aminopyridine-2-sulfonate may participate in various chemical reactions, including:
- Ester Hydrolysis : The ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid.
- Sulfonation Reactions : The sulfonate group can react with other nucleophiles or electrophiles.
- Substitution Reactions : The amino group may participate in substitution reactions.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified
- Solubility : It is likely soluble in polar solvents due to the presence of the sulfonate group.
- Stability : The compound’s stability under various conditions should be investigated.
Safety And Hazards
Safety data for Ethyl 3-aminopyridine-2-sulfonate is scarce. Researchers handling this compound should follow standard laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area.
Future Directions
Future research on Ethyl 3-aminopyridine-2-sulfonate should focus on:
- Biological Activity : Investigate its potential biological effects.
- Synthetic Methods : Develop efficient synthetic routes.
- Structural Studies : Determine its crystal structure and conformation.
properties
IUPAC Name |
ethyl 3-aminopyridine-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-2-12-13(10,11)7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBGFLXBSQPOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminopyridine-2-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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